2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring substituted with a phenyl group and a piperazine ring substituted with an ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions are often carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride has a wide range of scientific research applications, including:
Biology: Employed in the study of biological processes and as a probe for investigating cellular mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride include:
- 1-(3-chlorophenyl)piperazine (mCPP)
- 2-(4-ethylpiperazin-1-yl)-2-(4-methoxy-phenyl)-ethylamine dihydrochloride
Uniqueness
What sets 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride apart is its unique combination of a quinoline ring with a phenyl group and a piperazine ring with an ethyl group. This unique structure imparts specific chemical properties and biological activities that make it valuable in various research and industrial applications.
Properties
CAS No. |
72320-60-6 |
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Molecular Formula |
C21H25Cl2N3 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline;dihydrochloride |
InChI |
InChI=1S/C21H23N3.2ClH/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21;;/h3-11,16H,2,12-15H2,1H3;2*1H |
InChI Key |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Related CAS |
72320-59-3 (Parent) |
Origin of Product |
United States |
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